molecular formula C4H12ClNO2S B3020962 2-(Ethylsulfonyl)ethanamine hydrochloride CAS No. 595596-97-7

2-(Ethylsulfonyl)ethanamine hydrochloride

Cat. No.: B3020962
CAS No.: 595596-97-7
M. Wt: 173.66 g/mol
InChI Key: JJVIKHZHHSAENR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-(Ethylsulfonyl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(Ethylsulfonyl)ethanamine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

2-(Ethylsulfonyl)ethanamine hydrochloride can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substituents, which can affect their chemical properties and applications. The uniqueness of this compound lies in its specific ethylsulfonyl group, which imparts distinct reactivity and functionality .

Properties

IUPAC Name

2-ethylsulfonylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2S.ClH/c1-2-8(6,7)4-3-5;/h2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVIKHZHHSAENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of tert-butyl 2-(ethylsulfonyl)ethylcarbamate (1.5 g) and ethyl acetate (15 mL) was added dropwise 4N hydrochloric acid•ethyl acetate solution (4 mL) with stirring under ice-cooling. The mixture was stirred at room temperature for 4 hrs., and the precipitated crystals were collected by filtration and washed with ethyl acetate to give 2-(ethylsulfonyl)ethylamine hydrochloride as crystals. (0.76 g, yield 69%). Recrystallization from ethanol gave colorless prism crystals. melting point: 103–104° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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